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Compound of Interest

Methyl 6-amino-1H-indazole-4-
Compound Name:
carboxylate

Cat. No.: B1326374

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry,
forming the core scaffold of numerous therapeutic agents.[1][2] The specific regioisomer,
Methyl 6-amino-1H-indazole-4-carboxylate, is of interest due to the established biological
activities of related 6-aminoindazole structures, particularly in oncology.[3][4][5][6] This
document provides a comprehensive technical guide to the structure elucidation of this
compound, detailing expected analytical data, experimental protocols for its synthesis and
characterization, and its potential biological context.

Chemical Structure and Properties

e |IUPAC Name: Methyl 6-amino-1H-indazole-4-carboxylate

» Molecular Formula: CoHaN3O2

e Molecular Weight: 191.19 g/mol

o CAS Number: Not explicitly available in search results, analogs exist.

Structure:

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b1326374?utm_src=pdf-interest
https://www.researchgate.net/figure/Scheme-20-Synthesis-of-indazole-derivatives-in-different-methods_fig2_269409364
https://www.researchgate.net/figure/13-C-NMR-chemical-shifts-d-in-ppm-of-1H-indazole-carboxylic-acids-4b-i-and_tbl3_5840461
https://www.benchchem.com/product/b1326374?utm_src=pdf-body
https://www.researchgate.net/publication/360597236_Discovery_of_1H-indazole-6-amine_derivatives_as_anticancer_agents_Simple_but_Effective
https://pmc.ncbi.nlm.nih.gov/articles/PMC9058813/
https://snu.elsevierpure.com/en/publications/design-synthesis-and-bioevaluation-of-novel-6-substituted-aminoin/
https://pubs.rsc.org/en/content/articlelanding/2020/ra/d0ra09112j
https://www.benchchem.com/product/b1326374?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1326374?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

The image you are
regquesting does not exist

aris no longer available.

| FguUr.c:orm

Spectroscopic Data for Structure Elucidation

While a complete experimental dataset for this specific molecule is not available in the provided
search results, the following tables summarize the expected quantitative data based on the
analysis of structurally similar compounds, such as methyl 6-bromo-1H-indazole-4-carboxylate
and other indazole derivatives.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted *H NMR Spectroscopic Data (400 MHz, DMSO-ds)

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~13.0 brs 1H NH (indazole)
~8.1 S 1H H3
~7.1 d 1H H5
~6.8 d 1H H7
~5.5 brs 2H NHz (amino)

| ~3.9 | s | 3H | OCHs (ester) |

Table 2: Predicted 3C NMR Spectroscopic Data (100 MHz, DMSO-de)
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Chemical Shift (6, ppm) Assignment
~166.0 C=0 (ester)
~148.0 C6

~141.0 C7a

~135.0 C3

~122.0 C3a

~115.0 C5

~108.0 C4

~95.0 Cc7

| ~52.0 | OCHs (ester) |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Frequencies

Wavenumber (cm~12) Vibration Type Functional Group
N-H Stretch (asymmetric & .

3450 - 3300 . Amino (-NH2)
symmetric)

3300 - 3100 N-H Stretch Indazole N-H

~1710 C=0 Stretch Ester Carbonyl

1620 - 1580 N-H Bend & C=C Stretch Amine & Aromatic Ring

| 1250 - 1200 | C-O Stretch | Ester |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data
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Technique Expected m/z lon

ESI-HRMS 192.0717 [M+H]*+

| ESI-HRMS | 190.0561 | [M-H]" |

Experimental Protocols

The following protocols describe a plausible synthetic route and standard characterization

procedures. The synthesis is based on methods reported for analogous amino-indazole

compounds, which often involve the reduction of a nitro precursor.[8]

Synthesis: Reduction of Methyl 6-nitro-1H-indazole-4-
carboxylate

Reaction Setup: To a solution of methyl 6-nitro-1H-indazole-4-carboxylate (1.0 eq) in
methanol or ethanol, add 10% Palladium on carbon (Pd/C) (0.1 eq).

Hydrogenation: Place the reaction vessel under a hydrogen atmosphere (typically 40-50 psi
or a balloon) and stir vigorously at room temperature.

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid
Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed
(typically 2-4 hours).

Workup: Once complete, carefully filter the reaction mixture through a pad of Celite to
remove the Pd/C catalyst.

Isolation: Concentrate the filtrate under reduced pressure to yield the crude product.

Purification: Purify the crude solid via column chromatography on silica gel or by
recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to afford pure
methyl 6-amino-1H-indazole-4-carboxylate.

Characterization Methods
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* NMR Spectroscopy: Prepare a sample by dissolving ~5-10 mg of the purified product in ~0.6
mL of deuterated dimethyl sulfoxide (DMSO-de). Acquire H, 13C, and 2D NMR spectra (e.g.,
COSY, HSQC) on a 400 MHz or higher spectrometer.

» IR Spectroscopy: Obtain the infrared spectrum of the solid sample using an Attenuated Total
Reflectance (ATR) accessory on an FTIR spectrometer.

o Mass Spectrometry: Prepare a dilute solution of the sample in methanol or acetonitrile.
Analyze using High-Resolution Mass Spectrometry (HRMS) with electrospray ionization
(ESI) to confirm the exact mass of the molecular ion.

Visualization of Workflows and Pathways
Logical Workflow for Structure Elucidation

The following diagram illustrates the standard workflow for synthesizing and confirming the
structure of a target compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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